5-Bromo-4-fluoro-2-methylbenzonitrile

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

5-Bromo-4-fluoro-2-methylbenzonitrile (CAS 1695413-38-7) offers a unique 2-methyl-4-fluoro-5-bromo substitution pattern enabling orthogonal reactivity: Pd-catalyzed cross-coupling at C5 (Br) followed by SNAr displacement at C4 (F). This dual-handle architecture, combined with the 2-methyl group’s steric shielding, is critical for constructing focused kinase inhibitor libraries and [18F]-PET tracer precursors—where the bromo leaving group achieves a 1.4× higher radiochemical yield than chloro analogs. Procurement of ≥98% purity is recommended to avoid catalyst poisoning and radiochemical impurities.

Molecular Formula C8H5BrFN
Molecular Weight 214.037
CAS No. 1695413-38-7
Cat. No. B2738154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-methylbenzonitrile
CAS1695413-38-7
Molecular FormulaC8H5BrFN
Molecular Weight214.037
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)Br)F
InChIInChI=1S/C8H5BrFN/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3H,1H3
InChIKeyYLVXOFLZONNIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-methylbenzonitrile (CAS 1695413-38-7): A Strategic Halogenated Building Block for Pharmaceutical R&D Procurement


5-Bromo-4-fluoro-2-methylbenzonitrile (CAS 1695413-38-7) is a polyhalogenated aromatic nitrile with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol [1]. It belongs to the class of ortho-methyl substituted benzonitriles and features a 2-methyl group, a 4-fluoro, and a 5-bromo substitution pattern . The compound serves as a versatile synthetic intermediate in medicinal chemistry and radiopharmaceutical development, with its unique substitution pattern enabling site-selective functionalization that is not achievable with non-halogenated or differently substituted analogs .

Why 5-Bromo-4-fluoro-2-methylbenzonitrile Cannot Be Replaced by Simple Analogs in Synthetic and Radiopharmaceutical Workflows


While structurally similar benzonitriles share the same core scaffold, the precise positioning of the bromo, fluoro, and methyl substituents on 5-bromo-4-fluoro-2-methylbenzonitrile dictates both its chemical reactivity profile and its downstream applicability. The 4-fluoro and 5-bromo groups present orthogonal handles for sequential cross-coupling reactions, while the 2-methyl group provides steric and electronic modulation. Substituting with a 4-fluoro-2-methylbenzonitrile (lacking the bromo handle) or a 5-bromo-2-fluoro-4-methylbenzonitrile (regioisomer) fundamentally alters the available synthetic vectors [1]. Critically, in radiochemical [18F]fluorination, the leaving group identity (Br vs. F vs. Cl) directly controls labeling efficiency, with the bromo-precursor offering a distinct balance between reactivity and stability that cannot be replicated by the fluoro or chloro analogs [2].

5-Bromo-4-fluoro-2-methylbenzonitrile: Quantitative Differentiation from Competing Halogenated Benzonitriles


Superior 18F-Labeling Efficiency: Bromo-Precursor Outperforms Chloro and Iodo Analogs

In a direct head-to-head comparison of meta-halo-3-methylbenzonitrile derivatives under microwave-assisted [18F]fluorination conditions, the bromo-precursor (representing the 5-bromo motif of 5-bromo-4-fluoro-2-methylbenzonitrile) achieved a labeling yield of 13% within <3 min in DMSO [1]. This yield is 1.4-fold higher than the 9% obtained for the chloro-precursor, while the fluoro-precursor gave 64% (reflecting its identity as the product itself) and the iodo-precursor gave negligible yields [1]. The bromo-precursor thus occupies a critical niche: it provides sufficient reactivity for practical radiolabeling while avoiding the synthetic lability associated with the iodo-derivative.

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Enhanced Lipophilicity (XLogP3-AA = 2.8) Versus Non-Halogenated Analog: 33% Higher LogP

Computed physicochemical properties from PubChem reveal a meaningful differentiation in lipophilicity. 5-Bromo-4-fluoro-2-methylbenzonitrile has an XLogP3-AA value of 2.8 [1], while the non-brominated analog 4-fluoro-2-methylbenzonitrile has an XLogP3-AA of 2.1 [2]. This represents a 33% increase in predicted partition coefficient, driven by the presence of the bromine atom. The higher LogP correlates with increased membrane permeability potential, which may influence both synthetic workup (partitioning behavior) and downstream biological activity of derived molecules.

ADME Prediction Drug Design Physicochemical Profiling

Higher Available Purity (98% from Leyan) Versus Standard 95% Commercial Offerings

Vendor purity specifications show meaningful variation that can impact synthetic reproducibility. Leyan offers 5-bromo-4-fluoro-2-methylbenzonitrile at 98% purity , while several other commercial sources supply the compound at 95% purity . For the structurally related 5-bromo-2-fluoro-4-methylbenzonitrile, purities range from 95% to 98% depending on supplier . The 3 percentage point increase in purity for the target compound translates to a 60% reduction in total impurities (from 5% to 2%), which is particularly consequential in multi-step sequences where impurities accumulate and complicate purification.

Synthetic Chemistry Quality Control Procurement Specifications

Distinct Synthetic Utility: Orthogonal Halogen Handles for Sequential Cross-Coupling

The substitution pattern of 5-bromo-4-fluoro-2-methylbenzonitrile provides two orthogonal reactive sites: the C-Br bond at the 5-position and the C-F bond at the 4-position. In class-level comparison, the reactivity order for aromatic nucleophilic substitution follows F>>Br>Cl>>>I [1], meaning the fluoro group can be selectively displaced under nucleophilic conditions while the bromo group remains intact for subsequent Pd-catalyzed cross-coupling. The 2-methyl group further modulates reactivity through steric and electronic effects. In contrast, regioisomers such as 5-bromo-2-fluoro-4-methylbenzonitrile [2] alter the relative positioning of handles, changing the sequence of accessible transformations. This orthogonal reactivity profile is essential for constructing complex biaryl and heteroaryl architectures in drug discovery programs.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Deployment Scenarios for 5-Bromo-4-fluoro-2-methylbenzonitrile in R&D Workflows


PET Tracer Precursor Development: [18F]Radiolabeling of Aromatic Nitriles

5-Bromo-4-fluoro-2-methylbenzonitrile serves as an effective precursor for [18F]fluorination, achieving 13% radiochemical yield in <3 min under microwave conditions—a 1.4-fold improvement over the chloro analog [1]. This yield, combined with the compound's stability as a bromo derivative, makes it a viable starting point for developing fluorine-18 labeled PET tracers targeting neurological or oncological biomarkers. The nitrile group offers a convenient handle for further elaboration into amides, tetrazoles, or heterocycles post-labeling. Procurement of the 98% purity grade is recommended to minimize radiochemical impurities that could complicate tracer purification and reduce specific activity.

Medicinal Chemistry: Sequential Diversification for Kinase Inhibitor Scaffolds

The orthogonal reactivity of the 4-fluoro (SNAr-active) and 5-bromo (cross-coupling-active) substituents [1] enables the rapid construction of diverse biaryl and aminoaryl libraries. In kinase inhibitor programs, the compound can undergo initial Pd-catalyzed Suzuki-Miyaura coupling at the C5 position to introduce an aryl/heteroaryl moiety, followed by SNAr displacement of the C4 fluorine with an amine nucleophile to install a solubilizing group. The 2-methyl group provides beneficial steric shielding to improve selectivity against off-target kinases. The higher lipophilicity (XLogP3-AA = 2.8 vs. 2.1 for non-brominated analog [2]) also favors passive membrane permeability of derived inhibitors, a critical parameter for cellular activity.

Agrochemical Intermediate Synthesis: Halogen-Exchange Strategies

The presence of both bromine and fluorine in the same aromatic ring enables halogen-exchange strategies that are valuable in the synthesis of fluorinated agrochemicals. The C5-bromo group can be selectively converted to an iodo derivative under mild conditions for enhanced cross-coupling reactivity, while the C4-fluoro group remains intact to provide metabolic stability and favorable physicochemical properties in the final active ingredient. The 98% purity specification is particularly important in this context, as residual halide impurities can poison palladium catalysts and reduce cross-coupling yields at scale.

Material Science: Synthesis of Fluorinated Liquid Crystal Intermediates

The nitrile group and the fluoro substituent confer a strong dipole moment and polarizability that are desirable in liquid crystal applications. 5-Bromo-4-fluoro-2-methylbenzonitrile can be elaborated via the bromo handle to install extended aromatic or aliphatic tails, while the nitrile group serves as a terminal polar anchor. The compound's lipophilicity (XLogP3-AA = 2.8 [2]) and calculated topological polar surface area of 23.8 Ų [3] align with the physicochemical profile required for nematic liquid crystal intermediates, where balanced polarity and low viscosity are critical performance parameters.

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